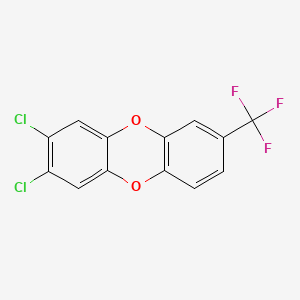
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- is a complex organic compound with a unique structure that includes a benzenemethanamine core substituted with methyl, nitro, and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine core This can be achieved through the reaction of benzyl chloride with ammonia, followed by methylation using methyl iodide The nitro group can be introduced via nitration using nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps, and large-scale batch reactors for the Friedel-Crafts alkylation. The reaction conditions are carefully controlled to maximize yield and purity, with extensive purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Chlorine or bromine, Lewis acid catalysts like aluminum chloride.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aromatic rings can also participate in π-π interactions with proteins and other biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the nitro and diphenyl groups, resulting in different chemical properties and reactivity.
Benzenemethanamine, N-methyl-N-nitroso-:
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains phenyl groups but lacks the nitro group, resulting in different chemical behavior.
Uniqueness
Benzenemethanamine, N-methyl-N-nitro-alpha,alpha-diphenyl- is unique due to the presence of both nitro and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
101303-91-7 |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-methyl-N-tritylnitramide |
InChI |
InChI=1S/C20H18N2O2/c1-21(22(23)24)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
IZROPHPHPLYRRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


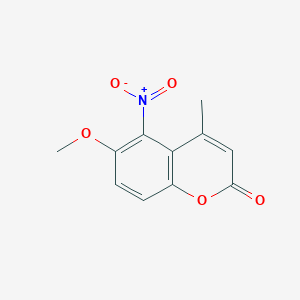
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
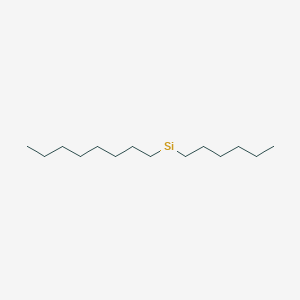


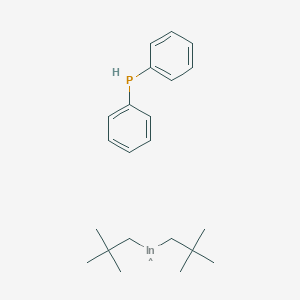
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)

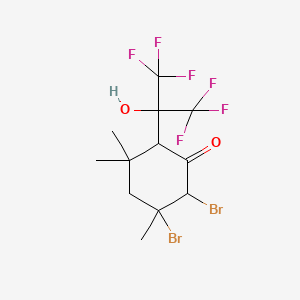

![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
